Tétrachlorure d'étain

Vue d'ensemble

Description

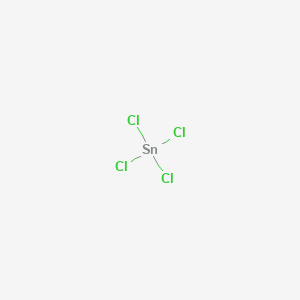

Le tétrachlorure d'étain, également connu sous le nom de chlorure stannique, est un composé inorganique de formule chimique SnCl₄. Il s'agit d'un liquide incolore et hygroscopique qui fume au contact de l'air en raison de l'hydrolyse. Ce composé est largement utilisé comme précurseur d'autres composés de l'étain et a des applications importantes dans divers domaines, notamment la synthèse organique et les processus industriels .

Applications De Recherche Scientifique

Tin tetrachloride has a wide range of applications in scientific research and industry:

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tétrachlorure d'étain est généralement préparé par la chloration directe du métal étain. La réaction implique le passage de gaz chlore sur de l'étain fondu à des températures élevées (autour de 115 °C) :

Sn+2Cl2→SnCl4

Cette réaction produit du this compound anhydre {_svg_2}.

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en grande quantité en utilisant des procédés de chloration similaires. Le produit brut est souvent purifié par distillation ou rectification pour éliminer les impuretés et atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le tétrachlorure d'étain est connu pour sa réactivité en tant qu'acide de Lewis. Il subit divers types de réactions chimiques, notamment :

Hydrolyse : Réagit avec l'eau pour former de l'acide chlorhydrique et du dioxyde d'étain.

Réagit avec les réactifs de Grignard pour former des composés tétraalkylétain :Réactions de substitution : SnCl4+4RMgCl→SnR4+4MgCl2

Réagit avec les composés tétraorganoétain pour former des dichlorures de diorganoétain :Réactions de redistribution : SnCl4+SnR4→2SnCl2R2

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions avec le this compound comprennent l'eau, les réactifs de Grignard et les composés tétraorganoétain. Ces réactions se produisent généralement dans des conditions contrôlées pour garantir la formation des produits souhaités {_svg_4}.

Principaux produits : Les principaux produits formés à partir de réactions avec le this compound comprennent l'acide chlorhydrique, les composés tétraalkylétain et les dichlorures de diorganoétain .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique et l'industrie :

Biologie et médecine : Les composés organoétain dérivés du this compound présentent des activités biologiques potentielles, notamment des propriétés antibactériennes, antifongiques et anticancéreuses.

Industrie : Employé dans la production de polymères, de revêtements et comme stabilisateur dans divers processus industriels.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique principalement son rôle d'acide de Lewis. Il peut accepter des paires d'électrons de molécules donneuses, facilitant ainsi diverses réactions chimiques. Dans les systèmes biologiques, les composés organoétain dérivés du this compound peuvent interagir avec les composants cellulaires, entraînant leurs effets biologiques. Les cibles moléculaires exactes et les voies impliquées dépendent du composé organoétain spécifique et de son application .

Composés similaires :

Chlorure d'étain(II) (SnCl₂): Un agent réducteur dont la réactivité diffère de celle du this compound.

Tétrachlorure de silicium (SiCl₄): Structure similaire, mais utilisé principalement dans la production de matériaux à base de silicium.

Tétrachlorure de germanium (GeCl₄): Utilisé dans la production de semi-conducteurs à base de germanium.

Chlorure de plomb(IV) (PbCl₄): Moins utilisé en raison de problèmes de toxicité.

Unicité : Le this compound est unique en raison de sa grande réactivité en tant qu'acide de Lewis et de sa polyvalence pour former divers composés organoétain. Ses applications en synthèse organique et dans les processus industriels en font un composé précieux à la fois en recherche et en industrie .

Mécanisme D'action

The mechanism of action of tin tetrachloride primarily involves its role as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical reactions. In biological systems, organotin compounds derived from tin tetrachloride can interact with cellular components, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific organotin compound and its application .

Comparaison Avec Des Composés Similaires

Tin(II) chloride (SnCl₂): A reducing agent with different reactivity compared to tin tetrachloride.

Silicon tetrachloride (SiCl₄): Similar in structure but used primarily in the production of silicon-based materials.

Germanium tetrachloride (GeCl₄): Used in the production of germanium-based semiconductors.

Lead(IV) chloride (PbCl₄): Less commonly used due to toxicity concerns.

Uniqueness: Tin tetrachloride is unique due to its high reactivity as a Lewis acid and its versatility in forming various organotin compounds. Its applications in organic synthesis and industrial processes make it a valuable compound in both research and industry .

Propriétés

IUPAC Name |

tin(4+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Sn/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGGPRDJHPYFRM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7646-78-8, 1344-13-4 | |

| Record name | Tin tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H76LFL3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-33 °C | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of tin tetrachloride?

A1: Tin tetrachloride, also known as tin(IV) chloride, has the molecular formula SnCl4 and a molecular weight of 260.52 g/mol.

Q2: What is the molecular structure of tin tetrachloride?

A2: Tin tetrachloride exists as a tetrahedral molecule in the gas phase []. This structure has been confirmed by gas-electron diffraction studies [].

Q3: Does tin tetrachloride form complexes with other molecules?

A3: Yes, tin tetrachloride is a strong Lewis acid and readily forms complexes with electron-pair donors (Lewis bases). These include:

- Ethers: Tin tetrachloride forms both 1:1 and 2:1 complexes with diethyl ether. The 1:1 complex (Et2O-SnCl4) is more labile, while the 2:1 complex ((Et2O)2·SnCl4) is more stable [].

- Esters: Tin tetrachloride forms coordination complexes with diesters of α,ω-dicarboxylic acids [].

- Aliphatic compounds: Complexes of tin tetrachloride with alcohols and esters have been investigated using Mössbauer spectroscopy [].

- Nitrogen-containing compounds: Tin tetrachloride forms complexes with 1,4-diaryl-2,3-dimethyl-1,4-diazabutadiene, studied by thermal analysis, IR, Raman, and NMR spectroscopy [].

Q4: Is tin tetrachloride used as a catalyst?

A4: Yes, tin tetrachloride is a versatile Lewis acid catalyst used in various organic reactions, including:

- Esterification: It catalyzes the synthesis of various esters like isoamyl acetate, n-amyl acetate, n-butyl acetate [], sec-butyl acetate [], sec-butyl-lactate [], and banana oil [].

- Friedel-Crafts Acylation: Tin tetrachloride effectively catalyzes Friedel-Crafts acylation of aromatic compounds, including thiophene, using the phase-vanishing method [].

- Allylic Substitution: Tin tetrachloride catalyzes regiospecific allylic substitution of quinone monoketals with α-oxoketene dithioacetals, providing a route to benzofurans and coumestans [].

- Polymerization: It acts as a co-initiator in the cationic polymerization of indene [] and vinyl acetate []. It is also used in the synthesis of star styrene-butadiene solution rubber [] and styrene-isoprene-butadiene terpolymer [].

- Synthesis of heterocycles: Tin tetrachloride supported on nano silica gel catalyzes the synthesis of pyrano[3,2-b]pyran derivatives [].

Q5: How does the presence of tin tetrachloride affect the thermal decomposition of azo compounds?

A5: Tin tetrachloride significantly increases the decomposition rates of α,α′-azobisisobutyronitrile (AIBN) and dimethyl α,α′-azobisisobutyrate (MAIB). This acceleration is attributed to the formation of complexes between tin tetrachloride and the azo compounds, leading to a larger frequency factor in the Arrhenius equation [].

Q6: Can tin tetrachloride be used in enantioselective synthesis?

A6: Yes, chiral Lewis acid-assisted Brønsted acids (LBAs), prepared from tin tetrachloride and optically active binaphthol derivatives, are effective chiral proton donors in enantioselective protonation and biomimetic polyene cyclization []. These chiral LBAs have been used to synthesize α-aryl or α-halo ketones, α-arylcarboxylic acids, and polycyclic isoprenoids with high enantiomeric excess [].

Q7: What is the stability of tin tetrachloride?

A7: Tin tetrachloride is highly reactive with water, hydrolyzing to form tin dioxide and hydrogen chloride. It should be handled under anhydrous conditions.

Q8: Can tin tetrachloride be used to modify surfaces?

A8: Yes, tin tetrachloride reacts with hydroxyl groups on rutile (titanium dioxide) surfaces, forming Ti-O-Si bonds and leading to a modified surface with Bronsted acidity [].

Q9: How is tin tetrachloride utilized in material science?

A9: Tin tetrachloride serves as a precursor in the synthesis of various materials:

- Tin dioxide (SnO2) nanoparticles: Different morphologies of SnO2 nanoparticles can be achieved by varying the precursor base during the hydrolysis of hydrated tin tetrachloride under solvothermal conditions [].

- Graphene modified tin dioxide electrodes: Tin tetrachloride is used in the preparation of graphene-tin tetrachloride sol, a precursor for electrolysis electrodes loaded with graphene modified tin dioxide [].

- Tin sulfide (SnS) thin films: Tin tetrachloride is used as a precursor in the ultrasonic spray pyrolysis method to deposit SnS thin films [].

- Lanthanum stannate (La2Sn2O7) nanopowder: Tin tetrachloride, along with lanthanum nitrate, is used in the preparation of high-purity La2Sn2O7 nanopowder via a sol-gel method followed by sintering [].

- Ferric oxide coated tin dioxide microballoons: Tin tetrachloride, along with ferric trichloride, is used in the hydrothermal synthesis of ferric oxide coated tin dioxide nanometer polycrystalline microballoons [].

Q10: How does the concentration of the precursor solution affect the properties of SnS thin films deposited by ultrasonic spray pyrolysis?

A10: The concentration of thiourea in the precursor solution significantly influences the phase and morphology of SnS thin films prepared by ultrasonic spray pyrolysis []. Higher thiourea concentrations lead to the formation of single-phase SnS films with larger particles and improved carrier concentration [].

Q11: How do seed layers impact the characteristics of ZnO nanorods in dye-sensitized solar cells?

A11: The method used to prepare seed layers (sputtering or spin-coating) on FTO (fluorine-doped tin oxide) glass significantly influences the alignment and morphology of ZnO nanorods grown on them. This, in turn, affects the performance of ZnO nanorod-based dye-sensitized solar cells (DSSCs) [].

Q12: What are the safety concerns associated with tin tetrachloride?

A12: Tin tetrachloride is corrosive and releases hydrogen chloride gas upon contact with moisture, posing inhalation hazards. Appropriate safety measures, including ventilation and personal protective equipment, are crucial when handling this compound.

Q13: How does the use of Jatropha curcas seeds impact the toxicity of landfill leachate treated with tin tetrachloride?

A13: The addition of Jatropha curcas seeds as a coagulant aid alongside tin tetrachloride in the treatment of landfill leachate can reduce the required dosage of tin tetrachloride and mitigate the toxicity of the treated leachate to red tilapia fish (Oreochromis niloticus) [].

Q14: Has tin tetrachloride been used in warfare?

A14: Yes, tin tetrachloride was used as a component in chemical weapons during World War I. It was mixed with other toxic substances like phosgene, chloropicrin, and arsenic trichloride to enhance their effectiveness [].

Q15: How is tin tetrachloride used in the synthesis of organotin compounds?

A15: Tin tetrachloride serves as a starting material for the synthesis of various organotin compounds, including tricyclohexyltin chloride [], tetraalkyltin and tetraaryltin compounds, and mixed methylchlorotin intermediates []. These organotin compounds have applications in various fields, including pharmaceuticals and materials science.

Q16: Are there any computational studies related to tin tetrachloride?

A16: Yes, computational studies, including density functional theory (DFT) calculations, have been employed to investigate the mechanism of the reverse Kocheshkov reaction in the synthesis of pseudostannatranes using tin tetrachloride [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)